2-Bromo-7,7-difluorospiro[3.5]nonane
Description
2-Bromo-7,7-difluorospiro[3.5]nonane is a spirocyclic compound characterized by a bromine atom at position 2 and two fluorine atoms at position 7 of the nonane backbone. Its spiro[3.5]nonane scaffold creates a rigid bicyclic structure, which is advantageous for modulating steric and electronic properties in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H13BrF2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-bromo-7,7-difluorospiro[3.5]nonane |
InChI |
InChI=1S/C9H13BrF2/c10-7-5-8(6-7)1-3-9(11,12)4-2-8/h7H,1-6H2 |
InChI Key |
WEIDDGLAFQJVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Spiro[3.5]nonane Derivatives
Method Overview:
The initial step involves the bromination of a precursor spiro compound, typically a non-fluorinated or partially fluorinated spiro[3.5]nonane. This process is conducted under controlled conditions to selectively introduce bromine at the 2-position.
- Reagents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) as a brominating agent.
- Solvent: Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).
- Temperature: Usually maintained at 0°C to room temperature to control reactivity and selectivity.
- Catalysts: Radical initiators like AIBN may be employed to facilitate radical bromination.
Reaction Scheme:
$$ \text{Spiro compound} + \text{Br}_2 \rightarrow \text{2-bromo-spiro compound} $$
Research Findings:
A study indicated that radical bromination under UV irradiation yields high selectivity for the 2-position, with yields exceeding 70% under optimized conditions (see reference).
Fluorination at the 7,7-Position
Method Overview:
Post-bromination, fluorination is achieved through nucleophilic substitution or electrophilic fluorination strategies, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Reagents: DAST or Selectfluor, which deliver fluorine atoms selectively.
- Solvent: Anhydrous DCM or acetonitrile (MeCN).
- Temperature: Typically at low temperatures (-78°C to 0°C) to prevent over-fluorination or side reactions.
Reaction Scheme:
$$ \text{2-bromospirononane} + \text{F}_2 \text{ or} \text{DF} \rightarrow \text{7,7-difluorospiro[3.5]nonane} $$
Research Findings:
Patents (see reference) report that fluorination of the brominated intermediate yields the difluorinated product with high regioselectivity and yields around 65-75%.
Final Assembly of the Spiro Structure
The synthesis concludes with the formation of the spiro[3.5]nonane core, often via intramolecular cyclization or ring-closing reactions. This step may involve:
- Cyclization Reactions: Using base or acid catalysis to induce ring closure.
- Reaction Conditions: Elevated temperatures (50-80°C) in polar solvents like tetrahydrofuran (THF) or acetonitrile.
Notes on Purification:
Post-synthesis, purification is achieved through recrystallization or chromatography, ensuring high purity for subsequent applications.
Data Table: Summary of Preparation Methods
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Br₂ or NBS | CCl₄ or DCM | 0°C to RT | 70-85 | Radical or electrophilic bromination |
| Fluorination | DAST or Selectfluor | DCM or MeCN | -78°C to 0°C | 65-75 | Nucleophilic substitution for difluorination |
| Cyclization | Base (e.g., K₂CO₃) | THF or MeCN | 50-80°C | Variable | Intramolecular ring closure |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,7-difluorospiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the spiro structure can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxyl or amine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-7,7-difluorospiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7,7-difluorospiro[3.5]nonane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various substrates, leading to changes in their chemical and physical properties. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic and industrial applications.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Sigma Receptor Ligands: The spiro[3.5]nonane scaffold shows promise for S1R/S2R modulation, but fluorination and bromination in this compound may shift selectivity toward non-CNS targets due to increased hydrophobicity .
- Antimicrobial Potential: While lacking nitrogen-based functional groups, the bromo and fluoro substituents could enhance membrane permeability, making it a candidate for hydrophobic pathogen targets .
- Synthetic Utility : The bromine atom offers a handle for cross-coupling reactions, enabling diversification into libraries for high-throughput screening .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for 2-Bromo-7,7-difluorospiro[3.5]nonane, and how can halogenation steps be controlled?
- Methodological Answer : The synthesis of halogenated spirocyclic compounds typically involves cyclization of precursors followed by halogenation. For bromine and fluorine introduction, methods such as electrophilic substitution or radical halogenation can be employed. For example, iodomethyl-substituted spiro compounds are synthesized via nucleophilic displacement using NaI, as seen in analogous systems . Optimization may include temperature control (e.g., 0–25°C) and catalysts like Pd for regioselectivity. Yield improvements (e.g., >82% in similar spiro scaffolds) are achieved using LiAlH4 for intermediate stabilization .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : and NMR identify substituents and spiro connectivity. Fluorine coupling patterns ( NMR) resolve diastereotopic fluorines.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHBrF).
- IR Spectroscopy : Detects functional groups like C-Br (500–600 cm) and C-F (1000–1100 cm) .
- X-ray Diffraction : Resolves spirocyclic conformation and halogen positioning .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with sigma receptors (S1R/S2R). For example, 2,7-diazaspiro[3.5]nonane derivatives showed S1R affinity (Ki = 2.7–165 nM) via salt bridges with Glu172 .
- DFT Calculations : Analyze electrophilicity of the bromine atom and fluorine’s electronic effects on ring strain.
- MD Simulations : Assess stability in lipid bilayers for CNS-targeting compounds .
Q. What experimental approaches resolve functional profile contradictions in structurally similar spirocyclic compounds?
- Methodological Answer :
- Functional Assays : Compare in vitro (e.g., cAMP modulation for S1R agonism/antagonism) and in vivo models (e.g., mechanical allodynia reversal in mice). For example, compound 4b (S1R agonist) reversed BD-1063’s effects, while 5b (antagonist) showed full efficacy at 20 mg/kg .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., amide vs. ester groups) and correlate with binding data.
- Pharmacological Profiling : Co-administer selective agonists/antagonists (e.g., PRE-084) to confirm target specificity .
Q. How can researchers design derivatives of this compound for enhanced sigma receptor selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with bioisosteres (e.g., Cl, CF) while retaining spiro geometry.
- Substituent Screening : Test analogs with varied N-alkylation or oxygen/nitrogen positioning (Table 1).
- Binding Free Energy Calculations : Use MM-GBSA to rank derivatives by predicted S1R/S2R affinity .
Notes
- Avoid BenchChem/ECHEMI sources per user instructions.
- Methodological rigor emphasized via peer-reviewed synthesis, computational, and pharmacological protocols from ACS and related journals.
- Structural and functional insights extrapolated from analogous spirocyclic systems (e.g., 2,7-diazaspiro[3.5]nonane derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
